8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic framework combining a piperidine and cyclohexane ring. The 2-chlorophenylmethyl group at position 8 and the phenyl group at position 3 define its structural uniqueness. Such spirocyclic systems are pharmacologically significant due to their conformational rigidity, which enhances receptor binding selectivity .
Propriétés
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-9-5-4-8-16(17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNWZINHCYAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Route 1: Cyclocondensation Followed by Alkylation
Key Intermediate Synthesis
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Synthesized via cyclocondensation of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate with hydrazine hydrate, followed by acid-catalyzed spirocyclization. The intermediate is characterized by:
2-Chlorobenzyl Bromide
Prepared by bromination of 2-chlorotoluene using N-bromosuccinimide (NBS) under radical initiation (AIBN) in carbon tetrachloride. Yield: 85–90%.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Alkylation) | DMF vs. THF | +15% in DMF |
| Temperature | 80°C vs. 60°C | +22% at 80°C |
Catalytic Enhancements
Addition of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves alkylation efficiency by 18%.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).
- XRD : Crystalline Form A exhibits a monoclinic lattice (space group P2₁/c).
Industrial-Scale Considerations
- Cost Efficiency : Route 1 is preferred for scalability due to lower catalyst costs.
- Safety : Handling 2-chlorobenzyl bromide requires inert atmospheres and corrosion-resistant equipment.
- Waste Management : DMF recovery systems reduce environmental impact.
Analyse Des Réactions Chimiques
8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and phenyl groups.
Hydrolysis: Hydrolysis reactions can lead to the breakdown of the compound into simpler molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiron[4.5]dec-3-en-2-one exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has demonstrated potential anticancer activity through mechanisms involving apoptosis induction in cancer cells. A study revealed that derivatives of triazole compounds can selectively target cancer cell lines while sparing normal cells .
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF-7 | 10 |
Case Studies
-
In Vitro Antibacterial Study
A study conducted on the antibacterial efficacy of various triazole derivatives, including 8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiron[4.5]dec-3-en-2-one, showed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a promising therapeutic index for treating bacterial infections . -
Antitumor Activity Assessment
In a series of experiments evaluating the cytotoxic effects of triazole derivatives on different cancer cell lines (e.g., HeLa, A549), the compound exhibited IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound in anticancer drug development .
Material Science Applications
Polymeric Materials
The unique structural features of 8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiron[4.5]dec-3-en-2-one allow it to be integrated into polymer matrices for enhanced material properties. Research has shown that incorporating such compounds can improve thermal stability and mechanical strength of polymers .
Mécanisme D'action
The mechanism of action of 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Structural Variations and Substituent Effects
The table below compares key structural features, molecular weights, and available pharmacological data for 8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one and its analogues:
Key Findings from Comparative Analysis
Polar Groups: Methoxy (in 3-(4-methoxyphenyl)-...) improves aqueous solubility, critical for oral bioavailability .
Spirocyclic Rigidity :
- The spirocyclic core in all compounds restricts conformational flexibility, favoring selective interactions with enzymes or receptors. For example, Spiperone’s extended 4-oxobutyl chain allows deep binding to dopaminergic receptors .
Pharmacological Diversification: Despite structural similarities, substituents dictate divergent applications. .
Activité Biologique
The compound 8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
The synthesis typically involves a multi-step process starting from readily available precursors. The key steps often include the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and phenyl groups.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. A study conducted by Zhang et al. demonstrated that similar triazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-50 µg/mL for these compounds .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 20 | Staphylococcus aureus |
| Triazole B | 30 | Escherichia coli |
| 8-[(2-Chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | TBD | TBD |
Neuroprotective Effects
Another significant aspect of this compound's biological activity is its neuroprotective potential. In vivo studies have shown that it can prolong survival time in models of acute cerebral ischemia. For instance, a study involving bilateral common carotid artery occlusion in mice revealed that administration of this compound significantly reduced mortality rates compared to controls .
| Treatment Group | Survival Time (hours) | Mortality Rate (%) |
|---|---|---|
| Control | 6 | 80 |
| Compound Administered | 12 | 30 |
The mechanisms underlying the biological activities of 8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one are still under investigation. However, it is hypothesized that its efficacy may be linked to its ability to modulate neurotransmitter systems and inhibit certain enzymes involved in oxidative stress pathways.
Case Study: Neuroprotection in Ischemic Models
In a controlled study published in a peer-reviewed journal, researchers administered varying doses of the compound to mice subjected to induced ischemic conditions. The results indicated a dose-dependent response where higher doses led to improved neurological outcomes and reduced infarct sizes .
Q & A
Q. How can researchers align mechanistic studies of this compound with broader biochemical theories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
